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Compound of Interest

Compound Name:
2-Fluoro-4-

methylphenylacetonitrile

Cat. No.: B1303438 Get Quote

An examination of the discovery, synthesis, and properties of key fluoro-methyl-substituted

phenylacetonitrile isomers, developed for researchers, scientists, and drug development

professionals.

Introduction
A comprehensive review of chemical literature and databases reveals that the compound 2-
Fluoro-4-methylphenylacetonitrile, as named, is not a recognized or synthesized molecule

with a dedicated CAS number or documented history. It is likely that this name is a conflation of

several existing, structurally similar isomers. This guide provides an in-depth technical overview

of these closely related and commercially available isomers, which are of significant interest in

medicinal chemistry and materials science.

The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern

drug design, often leading to enhanced metabolic stability, binding affinity, and bioavailability.

Phenylacetonitrile scaffolds, in turn, are valuable precursors for a wide range of

pharmaceuticals and other functional molecules. The combination of these features in fluoro-

methyl-substituted phenylacetonitriles makes them important building blocks in contemporary

chemical synthesis.
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This whitepaper will systematically explore the known isomers, focusing on their synthesis, key

properties, and the experimental protocols that underpin their preparation.

Isomer Focus: A Comparative Overview
Several positional isomers of fluoro-methyl-phenylacetonitrile are documented and available.

The following sections will detail the properties and synthesis of three such isomers: 4-Fluoro-

2-methylphenylacetonitrile, 5-Fluoro-2-methylphenylacetonitrile, and 3-Fluoro-4-

methylphenylacetonitrile.

4-Fluoro-2-methylphenylacetonitrile
History and Application: While a detailed historical account of its initial discovery is not readily

available in the public domain, 4-Fluoro-2-methylphenylacetonitrile has emerged as a key

intermediate in the synthesis of various contemporary pharmaceuticals. Its structural motifs are

found in compounds developed for a range of therapeutic areas.

Properties:

Property Value Reference

CAS Number 80141-93-1

Molecular Formula C₉H₈FN

Molecular Weight 149.16 g/mol

IUPAC Name
(4-fluoro-2-

methylphenyl)acetonitrile

Physical Form Solid-Low Melt

Purity 98%

Synthesis: A common route to phenylacetonitriles involves the cyanation of a corresponding

benzyl halide. The synthesis of 4-Fluoro-2-methylphenylacetonitrile can be conceptualized

through a multi-step process starting from 4-fluoro-2-methyltoluene.

Conceptual Synthesis Workflow:
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Conceptual Synthesis of 4-Fluoro-2-methylphenylacetonitrile

4-Fluoro-2-methyltoluene

Halogenation (e.g., NBS)

1-(Bromomethyl)-4-fluoro-2-methylbenzene

Cyanation (e.g., NaCN)

4-Fluoro-2-methylphenylacetonitrile

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 4-Fluoro-2-methylphenylacetonitrile.

Experimental Protocol: Cyanation of 1-(Bromomethyl)-4-fluoro-2-methylbenzene

(Representative)

This protocol is a representative example of a nucleophilic substitution reaction to introduce the

nitrile group.

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a reflux

condenser, and a nitrogen inlet. The flask is charged with sodium cyanide (1.1 equivalents)

and dimethylformamide (DMF, 5 volumes).
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Addition of Starting Material: 1-(Bromomethyl)-4-fluoro-2-methylbenzene (1.0 equivalent) is

dissolved in a minimal amount of DMF and added dropwise to the stirred suspension of

sodium cyanide at room temperature.

Reaction Conditions: The reaction mixture is heated to 60-70 °C and stirred for 4-6 hours.

The progress of the reaction is monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured

into ice-water. The aqueous layer is extracted three times with ethyl acetate. The combined

organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate

gradient) to yield pure 4-Fluoro-2-methylphenylacetonitrile.

5-Fluoro-2-methylphenylacetonitrile
History and Application: Similar to its isomers, 5-Fluoro-2-methylphenylacetonitrile serves as a

valuable building block in organic synthesis, particularly for creating molecules with specific

stereochemistry and electronic properties due to the positioning of the fluoro and methyl

groups.

Properties:

Property Value Reference

CAS Number 80141-97-5 [1]

Molecular Formula C₉H₈FN [1]

Molecular Weight 149.16 g/mol [1]

Boiling Point 237 °C [1]

Density 1.095 g/cm³ [1]

Flash Point 95 °C [1]
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Synthesis: The synthesis of 5-Fluoro-2-methylphenylacetonitrile can be achieved through

various synthetic strategies, often involving the construction of the substituted benzene ring

followed by the introduction of the acetonitrile moiety.

Logical Relationship for Synthesis Planning:

Retrosynthetic Analysis for 5-Fluoro-2-methylphenylacetonitrile

5-Fluoro-2-methylphenylacetonitrile

C-CN Bond Formation

5-Fluoro-2-methylbenzyl Halide

Side-chain Halogenation

4-Fluoro-1-methyl-2-nitrobenzene (example precursor)

Click to download full resolution via product page

Caption: A simplified retrosynthetic logic for devising a synthesis route.

Experimental Protocol: Sandmeyer-type Reaction (Conceptual)
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A plausible, though more complex, route could involve a Sandmeyer-type reaction from a

corresponding aniline. This is a more classical approach to introducing a nitrile group.

Diazotization: 5-Fluoro-2-methylaniline (1.0 equivalent) is dissolved in an aqueous solution of

hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.05 equivalents) in water

is added dropwise, maintaining the low temperature, to form the diazonium salt.

Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and

potassium cyanide (1.2 equivalents) in water is prepared and cooled. The cold diazonium

salt solution is added slowly to this cyanide solution.

Reaction Conditions: The mixture is allowed to warm to room temperature and then heated

to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

Work-up and Purification: The reaction mixture is cooled and extracted with an organic

solvent like toluene. The organic layer is washed, dried, and concentrated. The resulting

crude product is then purified by vacuum distillation or column chromatography to afford 5-

Fluoro-2-methylphenylacetonitrile.

3-Fluoro-4-methylphenylacetonitrile
History and Application: This isomer is also a commercially available reagent used in the

synthesis of complex organic molecules. The ortho-positioning of the fluorine atom relative to

the acetonitrile group can influence the reactivity and conformational properties of molecules

derived from it.

Properties:

Property Value Reference

CAS Number 261951-73-9 [2]

Molecular Formula C₉H₈FN [2]

Molecular Weight 149.16 g/mol [2]

Boiling Point 233.8 °C (Predicted) [2]

Density 1.095 g/cm³ (Predicted) [2]
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Synthesis: The preparation of 3-Fluoro-4-methylphenylacetonitrile would follow similar synthetic

logic to the other isomers, typically involving the functionalization of a pre-existing fluorotoluene

derivative.

Signaling Pathway Analogy for Synthesis:

This diagram uses a signaling pathway analogy to represent the flow of chemical

transformation.

Chemical Transformation Pathway

Substrate
(e.g., 2-Fluoro-4-methylbenzyl alcohol)

Intermediate
(Benzyl Chloride)

Activation

Activating Reagent
(e.g., SOCl₂)

Product
(3-Fluoro-4-methylphenylacetonitrile)

Nucleophilic Attack

Cyanide Source
(e.g., KCN)

Click to download full resolution via product page

Caption: An abstract representation of a synthesis pathway.

Experimental Protocol: From 3-Fluoro-4-methylbenzaldehyde (Conceptual)

This two-step protocol illustrates a common transformation from an aldehyde to a

phenylacetonitrile.
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Formation of the Benzyl Alcohol: 3-Fluoro-4-methylbenzaldehyde (1.0 equivalent) is

dissolved in methanol. The solution is cooled to 0 °C, and sodium borohydride (1.1

equivalents) is added portion-wise. The reaction is stirred for 1-2 hours, then quenched with

water and extracted with ethyl acetate. The organic layer is dried and concentrated to give

the crude 3-fluoro-4-methylbenzyl alcohol, which can be used in the next step without further

purification.

Conversion to the Phenylacetonitrile: The crude benzyl alcohol is dissolved in

dichloromethane and cooled to 0 °C. Thionyl chloride (1.2 equivalents) is added dropwise.

The reaction is stirred at room temperature for 2-3 hours. The solvent is evaporated, and the

resulting crude benzyl chloride is dissolved in a suitable solvent like acetone. Sodium

cyanide (1.5 equivalents) and a catalytic amount of potassium iodide are added, and the

mixture is refluxed for 6-8 hours. The reaction is then worked up as described in the previous

protocols, followed by purification to yield 3-Fluoro-4-methylphenylacetonitrile.

Conclusion
While the specific compound "2-Fluoro-4-methylphenylacetonitrile" is not found in the

chemical literature, a rich chemistry of its isomers exists. This guide has provided a technical

overview of several key isomers, presenting their properties and representative synthetic

protocols. The methodologies described herein are fundamental to organic synthesis and are

adaptable for the preparation of a wide array of substituted phenylacetonitriles. For researchers

and drug development professionals, a clear understanding of the synthesis and properties of

these building blocks is essential for the rational design of new chemical entities. The provided

data and protocols serve as a valuable resource for navigating the synthesis of this important

class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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